molecular formula C24H20N2O5 B2698641 9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one CAS No. 899217-80-2

9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one

Cat. No.: B2698641
CAS No.: 899217-80-2
M. Wt: 416.433
InChI Key: VZTDLJLPGJNYFI-UHFFFAOYSA-N
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Description

Structural Significance of 3,4,5-Trimethoxyphenyl Substitution Patterns

The 3,4,5-trimethoxyphenyl group is a critical determinant of the compound’s bioactivity. Methoxy substituents at these positions create a symmetric electron-donating framework that enhances lipid solubility and target affinity. In comparative studies, derivatives bearing this substituent exhibited superior cytotoxic activity against prostate cancer (PC-3) cells, with half-maximal inhibitory concentration (IC₅₀) values as low as 0.8 μM, outperforming analogs with dichloro- or difluorophenyl groups.

Table 1: Cytotoxic Activity of Benzochromeno[2,3-d]pyrimidinone Derivatives Against PC-3 Cells

Substituent Pattern IC₅₀ (μM) Key Interactions
3,4,5-Trimethoxyphenyl (4n) 0.8 Hydrogen bonding, π-π stacking
2,4,5-Trichlorophenyl 33.5 Van der Waals forces
2,3,4-Trimethoxyphenyl 4.2 Moderate π-stacking

The methoxy groups’ ortho, meta, and para positioning enables multipoint interactions with enzymatic pockets. For instance, the 4-methoxy group participates in hydrogen bonding with asparagine residues in topoisomerase I, while the 3- and 5-methoxy groups stabilize aromatic stacking with DNA base pairs. Nuclear magnetic resonance (NMR) studies of the compound’s methoxy protons (δ 3.85–3.92 ppm) confirm restricted rotation, maintaining a planar conformation ideal for intercalation.

Pharmacophoric Role of Fused Chromenopyrimidinone Systems

The fused chromenopyrimidinone system serves as a dual pharmacophore, combining the DNA-intercalating ability of chromenes with the enzyme-inhibitory properties of pyrimidinones. The benzochromeno moiety intercalates into DNA duplexes, inducing helical distortion and double-strand breaks, while the pyrimidinone ring inhibits topoisomerase II by stabilizing the enzyme-DNA cleavage complex.

Table 2: Biological Activities of Fused Chromenopyrimidinone Derivatives

Compound Target Pathway Effect Size (vs. Control)
3a (Benzochromenopyrimidine) Caspase 3/7 activation 4.2-fold increase
3g (Hydroxyphenyl derivative) HCT-116 cell inhibition IC₅₀ = 1.7 μM
9-(3,4,5-Trimethoxyphenyl) Topoisomerase I inhibition 78% activity reduction

The system’s rigidity, evidenced by X-ray crystallography data (C-C bond angles of 119–123° in the chromene ring), prevents non-specific binding and enhances selectivity for cancer cell targets. Additionally, the pyrimidinone’s lactam group (IR υ = 2181 cm⁻¹) acts as a hydrogen-bond acceptor, engaging with Bcl-2 protein domains to trigger mitochondrial apoptosis. Molecular dynamics simulations reveal that the fused system’s planar geometry reduces entropic penalties during target binding, improving binding affinity by 2.3 kcal/mol compared to non-fused analogs.

Properties

CAS No.

899217-80-2

Molecular Formula

C24H20N2O5

Molecular Weight

416.433

IUPAC Name

14-(3,4,5-trimethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one

InChI

InChI=1S/C24H20N2O5/c1-28-19-10-14(11-20(29-2)21(19)30-3)22-25-23(27)17-12-16-15-7-5-4-6-13(15)8-9-18(16)31-24(17)26-22/h4-11H,12H2,1-3H3,(H,25,26,27)

InChI Key

VZTDLJLPGJNYFI-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2

solubility

not available

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one typically involves the use of multi-component reactions. For instance, one method reported involves the reaction of arylglyoxals with quinoline derivatives under mild acidic conditions to yield various chromeno derivatives with significant yields and purity. The structural characterization of these compounds is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their molecular structures and functional groups .

Antitumor Activity

Research has demonstrated that compounds similar to 9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one exhibit promising antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2). The cytotoxic effects are often evaluated using MTT assays and compared against standard chemotherapeutic agents like vinblastine and doxorubicin .

Case Study 1: Anticancer Screening

A series of benzochromene derivatives were synthesized and evaluated for their cytotoxicity against MCF-7 cells. Among these derivatives, certain compounds showed remarkable inhibitory effects on cell growth compared to established anticancer drugs . The study highlighted the importance of substituent positioning in enhancing the biological activity.

Case Study 2: Structure-Activity Relationship Analysis

In a detailed SAR study involving various benzochromene derivatives, it was found that modifications at the 2- or 3-positions significantly impacted their antitumor activity. Compounds with electron-donating groups at these positions exhibited enhanced cytotoxic effects due to better interaction with cellular targets involved in cancer progression .

Potential Therapeutic Applications

The promising biological activities exhibited by compounds like 9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one suggest potential therapeutic applications beyond oncology. Future research may explore:

  • Antiviral Activity : Similar heterocycles have shown antiviral properties; thus, exploring this compound's efficacy against viral infections could be valuable.
  • Neuroprotective Effects : Given the structural similarities with known neuroprotective agents, investigating its effects on neurodegenerative diseases could be another avenue for research.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit bacterial growth by interfering with cell wall synthesis or protein synthesis. In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar compounds include other benzochromeno pyrimidines such as 10-methyl-12-(4-hydroxyphenyl)-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-imine. Compared to these, 9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one exhibits unique properties due to the presence of the trimethoxyphenyl group, which enhances its biological activity .

Biological Activity

9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a complex organic compound belonging to the class of benzochromeno pyrimidines. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a trimethoxyphenyl group attached to a benzochromeno-pyrimidine core. The molecular formula is C₁₈H₁₅N₃O₃, and its synthesis typically involves the reaction of 1H-benzo[f]chromenes with various amines.

The biological activity of this compound is attributed to its interaction with multiple molecular targets. It has been shown to inhibit bacterial growth by disrupting cell wall synthesis and protein synthesis. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzochromeno pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from similar structures have shown promising results against colorectal cancer cells (LoVo and HCT-116) with IC₅₀ values ranging from 11.79 µM to 19.55 µM, indicating potent activity compared to standard chemotherapy agents like oxaliplatin and 5-fluorouracil .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Comparison Standard
3aLoVo14.99Oxaliplatin
3gHCT-11611.795-FU
3bLoVo19.55Oxaliplatin

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal properties. Similar compounds in the benzochromeno family have shown effectiveness against a range of pathogens, suggesting that this compound may exhibit comparable activities . The exact mechanisms may involve interference with microbial cell wall synthesis or inhibition of key enzymatic processes.

Case Studies

  • Colorectal Cancer Study : A study synthesized several benzochromeno derivatives and evaluated their antiproliferative activity against human colon cancer cell lines using the MTT assay. The results indicated that certain derivatives displayed superior cytotoxicity compared to established chemotherapeutics .
  • Antimicrobial Evaluation : Another study investigated the antimicrobial potential of various benzochromeno derivatives, revealing that compounds with specific substituents exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What are the standard synthetic routes for 9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one?

The compound can be synthesized via multicomponent reactions involving chromene and pyrimidine precursors. A representative method involves refluxing a chromene derivative (e.g., compound 1 in ) with cyanothioacetamide in ethanol using piperidine as a catalyst, followed by neutralization with HCl and recrystallization from ethanol . Alternative routes may employ condensation reactions with substituted aldehydes or ketones under basic conditions, as seen in the synthesis of related chromeno-pyrimidine derivatives (e.g., ). Key parameters affecting yield include reaction time (typically 6–12 hours), solvent polarity, and catalyst selection.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Characterization should include:

  • Spectroscopic Analysis :
    • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670–1700 cm⁻¹, C-N stretch at ~1350 cm⁻¹) .
    • NMR : Analyze proton environments (e.g., aromatic protons in the 6.5–8.5 ppm range, methoxy groups at ~3.8 ppm) and carbon shifts (e.g., carbonyl carbons at ~160–180 ppm) .
  • Elemental Analysis : Compare calculated vs. observed C, H, and N percentages to confirm purity (e.g., deviations <0.3% indicate high purity) .
  • Melting Point : A sharp melting point (e.g., 283–285°C for analogs in ) suggests homogeneity.

Advanced: How can contradictory spectroscopic data be resolved during structural elucidation?

Contradictions often arise from tautomerism or solvent effects. For example:

  • Tautomeric Forms : Chromeno-pyrimidine derivatives may exhibit keto-enol tautomerism, leading to split peaks in NMR. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to stabilize the dominant form .
  • Overlapping Peaks : Employ 2D NMR techniques (HSQC, HMBC) to resolve aromatic proton assignments in crowded regions (e.g., distinguishing benzo and pyrimidine protons) .
  • X-ray Crystallography : Confirm the solid-state structure if spectral ambiguities persist, as demonstrated for related compounds in .

Advanced: What strategies optimize synthetic yield while minimizing hazardous byproducts?

  • Catalyst Screening : Replace traditional bases (e.g., piperidine) with greener alternatives like DBU or ionic liquids to reduce toxicity .
  • Solvent Selection : Use ethanol or water as solvents instead of DMF or THF to improve safety and ease of purification .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 8 hours to 30 minutes) and improve yield by 10–15% for similar heterocycles .
  • Byproduct Analysis : Monitor reactions via TLC or HPLC to identify hazardous intermediates (e.g., chlorinated byproducts) early .

Advanced: How should researchers design assays to evaluate this compound’s biological activity?

  • Target Selection : Prioritize targets based on structural analogs. For example, pyrido-pyrimidines with 3,4,5-trimethoxyphenyl groups inhibit dihydrofolate reductase (DHFR), a cancer target .
  • Assay Conditions :
    • In Vitro DHFR Inhibition : Use a spectrophotometric assay with NADPH oxidation monitoring at 340 nm .
    • Antioxidant Activity : Employ DPPH radical scavenging assays (IC₅₀ calculations) and compare with reference compounds like ascorbic acid .
  • Controls : Include positive controls (e.g., methotrexate for DHFR) and vehicle controls to validate results .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration.
  • Molecular Docking : Simulate binding to targets (e.g., DHFR) using AutoDock Vina. For example, the 3,4,5-trimethoxyphenyl moiety may interact with hydrophobic pockets in the active site .
  • QSAR Models : Corrogate structural features (e.g., methoxy substituents) with activity data from analogs to prioritize derivatives for synthesis .

Advanced: How can researchers address discrepancies in biological activity between in vitro and cell-based assays?

  • Solubility Issues : Pre-test solubility in assay media (e.g., DMSO concentration ≤0.1%) to avoid false negatives .
  • Metabolic Stability : Perform microsomal stability assays to assess rapid degradation in cellular environments .
  • Off-Target Effects : Use CRISPR knockouts or siRNA silencing to confirm target specificity .

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